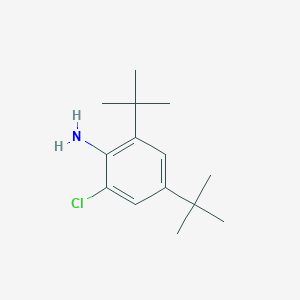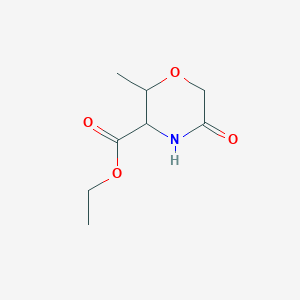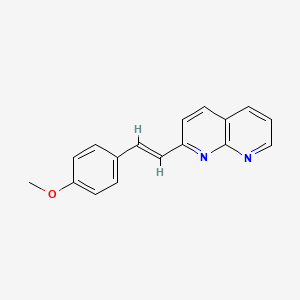![molecular formula C6H14N2O3 B14410548 2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol CAS No. 87841-76-7](/img/structure/B14410548.png)
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol is a chemical compound with a unique structure that includes both diazenyl and peroxol functional groups
Vorbereitungsmethoden
The synthesis of 2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol typically involves the reaction of 2-methoxyethyl diazene with a suitable peroxide. The reaction conditions often require a controlled environment to ensure the stability of the peroxide group. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, forming different oxidation products.
Reduction: The diazenyl group can be reduced under specific conditions, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where the methoxyethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol involves its ability to generate free radicals through the decomposition of the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The diazenyl group can also interact with molecular targets, leading to the formation of reactive intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol can be compared with other similar compounds, such as:
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol: This compound has a similar structure but with a different alkyl group, leading to variations in its reactivity and applications.
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: This compound also contains a diazenyl group but differs in its overall structure and chemical properties.
Eigenschaften
CAS-Nummer |
87841-76-7 |
|---|---|
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-hydroperoxypropan-2-yl(2-methoxyethyl)diazene |
InChI |
InChI=1S/C6H14N2O3/c1-6(2,11-9)8-7-4-5-10-3/h9H,4-5H2,1-3H3 |
InChI-Schlüssel |
YGVCIOUGPQADTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(N=NCCOC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


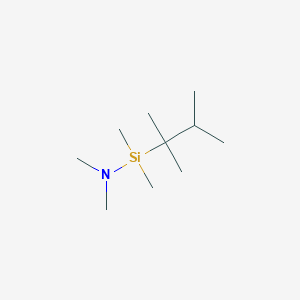
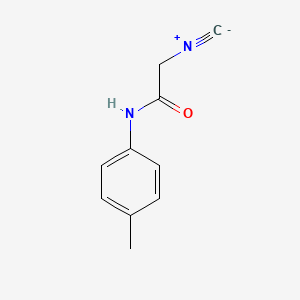
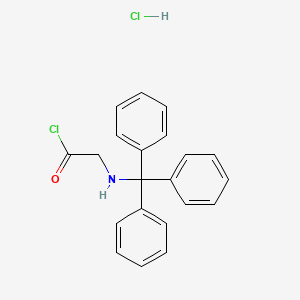
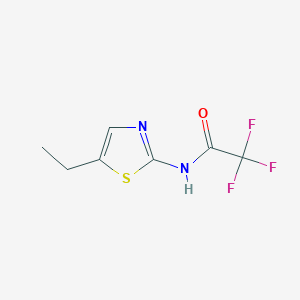
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
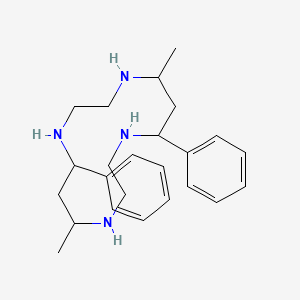
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
